molecular formula C17H19NO3 B2538370 N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide CAS No. 801227-69-0

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B2538370
CAS No.: 801227-69-0
M. Wt: 285.343
InChI Key: LYPSJXFSEXNQFY-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two key moieties: a 4-acetylphenyl group and a 5-ethylfuran-2-yl group.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-9H,3,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSJXFSEXNQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

    Acylation of Aniline: The starting material, 4-acetylaniline, is prepared by acylating aniline with acetic anhydride.

    Formation of the Amide Bond: The 4-acetylaniline is then reacted with 3-(5-ethylfuran-2-yl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide exhibit significant antimicrobial activity. The presence of the furan ring is particularly noted for enhancing biological activity against various pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit growth in resistant strains, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar phenyl and furan moieties have been studied for their ability to modulate inflammatory pathways. This could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases. Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokine production, although more research is needed to confirm these effects .

Cancer Research

There is emerging interest in the application of this compound in cancer therapy. Its ability to interact with specific cellular pathways involved in tumor growth and metastasis is under investigation. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. The ethylfuran component is believed to enhance the compound's efficacy against common agricultural pests, providing an environmentally friendly alternative to synthetic pesticides. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating thermosetting resins and coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications in automotive and aerospace industries .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth; potential for drug development.
Anti-inflammatory Effects Modulation of inflammatory cytokines; potential therapeutic uses identified.
Cancer Research Induction of apoptosis in specific cancer cell lines; further studies recommended.
Pesticidal Activity Disruption of pest metabolism; field trials needed for validation.
Polymer Chemistry Enhanced thermal properties in polymer composites; industrial applications possible.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide, a comparative analysis with structurally related propanamide derivatives is presented below. Key differences in substituents, synthesis yields, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name (Reference) Structural Features Biological Activity/Notes Synthesis Yield Key References
This compound (Target) 4-Acetylphenyl, 5-ethylfuran-2-yl Hypothesized enhanced lipophilicity and binding affinity due to acetyl and ethylfuran Not reported
(E)-N-(2-(3,5-Dimethoxystyryl)phenyl)acetamide (6f) 3,5-Dimethoxystyryl, acetamide Potential anticancer activity via styryl moiety; tested in cytotoxicity assays 45%
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) Sulfamoyl, tert-butyl, 4-hydroxyphenyl Carbonic anhydrase inhibition; improved solubility due to sulfonamide and hydroxyl groups 64%
N-((4-Acetylphenyl)sulfonyl)-3-(indolyl)propanamide (59) 4-Acetylphenylsulfonyl, indole Low yield highlights synthetic challenges; sulfonyl group may enhance enzyme interaction 4.5%
3-(Difluoroindolyl)-N-(pyrrolidinyl)propanamide Difluoroindole, pyrrolidinone Fluorine atoms increase metabolic stability; potential CNS activity Not reported
N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (6) 4-Methoxyphenyl, pyrazole Neuroprotective effects in SH-SY5Y cells; methoxy group modulates electron density Reported (no %)

Key Observations

Structural Impact on Bioactivity: The 4-acetylphenyl group in the target compound distinguishes it from methoxy- or amino-substituted analogs (e.g., ). Acetyl’s electron-withdrawing nature may reduce electron density on the phenyl ring, altering receptor binding compared to electron-donating groups like methoxy . Ethylfuran vs.

Synthesis Efficiency: Yields for related compounds vary significantly, from 4.5% for sulfonamide-indole derivatives to 64% for sulfamoyl-hydroxyphenyl analogs .

Biological Performance: Propanamides with sulfonamide groups (e.g., ) are often potent enzyme inhibitors, but the target compound’s lack of this moiety may shift its activity toward non-enzymatic targets. Neuroprotection: Methoxy-substituted propanamides (e.g., ) show efficacy in SH-SY5Y cell models, suggesting the target compound’s ethylfuran could be evaluated similarly for dopamine neuron protection .

Physicochemical Properties :

  • The acetyl group increases lipophilicity (logP) compared to polar substituents like sulfamoyl or hydroxyl , which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}

This structure features an acetyl group attached to a phenyl ring and a furan moiety, which are significant in determining its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research conducted on various microorganisms has shown promising results:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate
Klebsiella pneumoniaeLow
Streptococcus pneumoniaeSignificant

The compound exhibited varying degrees of effectiveness against these pathogens, with notable activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antimicrobial agent .

The antimicrobial mechanism of this compound appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. Studies suggest that the compound may interact with bacterial DNA or enzymes critical for cell wall synthesis, leading to cell death .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The findings indicated:

  • Cytokine Inhibition : A reduction in TNF-alpha levels by approximately 45% at a concentration of 50 µM.
  • Cell Viability : No significant cytotoxicity was observed at concentrations up to 100 µM.

These results suggest that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

  • Absorption : Rapid absorption in vitro.
  • Distribution : Moderate tissue distribution, with higher concentrations in liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes, suggesting potential for drug interactions.
  • Excretion : Mostly eliminated via urine within 24 hours post-administration.

These characteristics are essential for determining dosing regimens and potential side effects in clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide, and what reaction conditions are critical for yield optimization?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Functional group introduction : Acetylation of the phenyl ring (4-acetylphenyl group) via Friedel-Crafts acylation under anhydrous AlCl₃ catalysis.

Furan ring formation : Cyclization of 5-ethylfuran-2-yl precursors using acid-catalyzed dehydration or transition-metal-mediated coupling.

Amide coupling : Reaction of 3-(5-ethylfuran-2-yl)propanoic acid with 4-acetylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or THF .

  • Critical conditions : Anhydrous environments for acylation, inert gas protection during coupling, and precise stoichiometric ratios to minimize side products.

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the acetylphenyl and ethylfuran groups. For example, the acetyl group shows a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁NO₃: 312.1594).
  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical for docking studies?

  • Answer :

  • Target identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to receptors (e.g., cannabinoid CB2 or kinase domains) based on structural analogs .
  • Parameter optimization :
  • Ligand preparation : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).
  • Grid box size : Adjust to encompass active-site residues (e.g., 25 ų for CB2).
  • Validation : Compare computed binding energies (<i>ΔG</i>) with experimental IC₅₀ values from assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Contradictions (e.g., unexpected splitting in NMR or MS fragmentation) arise from:

  • Dynamic effects : Rotamers in the amide bond may split signals; use variable-temperature NMR to coalesce peaks.
  • Impurity interference : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Stereochemical ambiguity : Compare experimental X-ray structures with computed NOESY patterns .

Q. How does the electronic nature of the 5-ethylfuran moiety influence the compound’s reactivity in further derivatization?

  • Answer :

  • Electron-rich furan : Susceptible to electrophilic substitution (e.g., nitration or halogenation at the 5-position).
  • Ethyl substituent : Steric hindrance directs reactions to the 3-position of the furan ring.
  • Methodology : Monitor reactivity via TLC and optimize catalysts (e.g., FeCl₃ for nitration, Pd/C for hydrogenation) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Answer :

  • Liquid-liquid extraction : Separate polar byproducts using ethyl acetate and brine.
  • Column chromatography : Use silica gel with a gradient of 20–50% EtOAc in hexane.
  • Crystallization : Dissolve in hot ethanol, then cool to 4°C for slow crystal growth .

Q. How can researchers validate the compound’s stability under biological assay conditions (e.g., pH, temperature)?

  • Answer :

  • Stability assays : Incubate in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and compare retention times with fresh samples .

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